
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine is a chemical compound that is commonly known as 'TMP'. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its ability to selectively block certain types of neuronal receptors. TMP is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor, which is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration.
Wirkmechanismus
TMP binds to the α3β4 nicotinic acetylcholine receptor with high affinity and selectivity, blocking the receptor's function. This results in a decrease in the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. The exact mechanism of action of TMP is still under investigation, but it is believed to involve a conformational change in the receptor that prevents the binding of acetylcholine and other agonists.
Biochemical and Physiological Effects
TMP has several biochemical and physiological effects that are relevant to scientific research. It has been shown to decrease the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. This makes TMP a valuable tool for investigating the role of these neurotransmitters in these processes. Additionally, TMP has been shown to have analgesic and anxiolytic effects, which may have therapeutic potential in the treatment of pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TMP has several advantages for lab experiments, including its high affinity and selectivity for the α3β4 nicotinic acetylcholine receptor, its ability to selectively block the receptor's function, and its well-established synthesis method. However, TMP also has some limitations, including its potential toxicity and the need for careful dosing and handling. Additionally, TMP's effects on other receptors and neurotransmitters are still under investigation, which may limit its specificity in certain experimental contexts.
Zukünftige Richtungen
There are several future directions for the use of TMP in scientific research. One area of interest is the development of new therapeutic strategies for pain, addiction, and neurodegeneration based on the selective blocking of the α3β4 nicotinic acetylcholine receptor. Additionally, TMP could be used to investigate the role of this receptor in other physiological and pathological processes, such as cognition, mood regulation, and inflammation. Finally, the development of new compounds based on the structure of TMP could lead to the discovery of even more selective and potent antagonists of the α3β4 nicotinic acetylcholine receptor.
Synthesemethoden
TMP can be synthesized using a multi-step process that involves the reaction of 1-methyl-4-piperidinone with formaldehyde and methylamine. The resulting intermediate is then reacted with ethylenediamine to produce TMP. This synthesis method has been optimized to produce high yields of pure TMP, which is essential for scientific research applications.
Wissenschaftliche Forschungsanwendungen
TMP has been extensively used in scientific research as a tool to study the function of the α3β4 nicotinic acetylcholine receptor. This receptor is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration. By selectively blocking this receptor, TMP can be used to investigate the role of the receptor in these processes and to develop new therapeutic strategies.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-12(2)9-10-14(4)11-5-7-13(3)8-6-11/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDDKFTVWAACJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
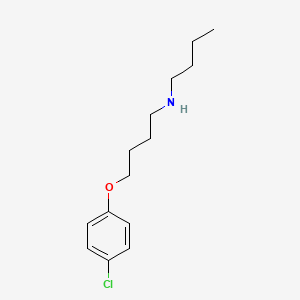
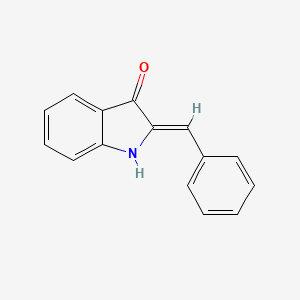
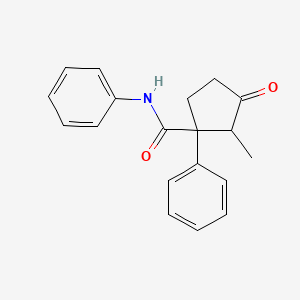
![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)
![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)
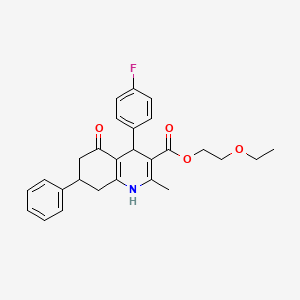
![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
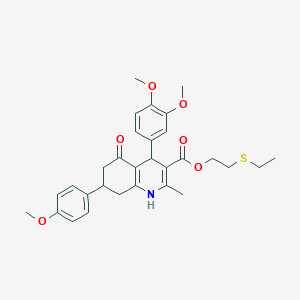
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)